Influence of Ortho-Substitution on Kinase Inhibition Profile: A Class-Level Inference
While direct head-to-head data for 5-Amino-2-morpholin-4-yl-benzamide is unavailable, class-level evidence demonstrates that the ortho-substitution pattern, which this compound possesses, is a critical determinant of kinase selectivity. A study on ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides showed that a compound with a 2-(morpholine-4-carbonyl)benzamide moiety (a close analog) exhibited potent antiproliferative activity against HCT116 (IC50 of 0.97 μM) and HL60 (IC50 of 2.84 μM) cancer cell lines [1]. Crucially, this compound did not affect Src kinase but had a significant impact on other Src family kinases (SFK) such as Yes, Hck, Fyn, Lck, and Lyn, and it altered downstream signaling of Erk1/2 and GSK3α/β [1]. This contrasts with the parent compound KX-01, which targeted Src/tubulin. This evidence strongly suggests that the ortho-substituted benzamide core is a key structural feature for achieving a distinct kinome profile [1].
| Evidence Dimension | Antiproliferative activity and kinase inhibition profile |
|---|---|
| Target Compound Data | Not directly available for 5-Amino-2-morpholin-4-yl-benzamide. Data for a closely related ortho-substituted analog: N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide |
| Comparator Or Baseline | The parent compound KX-01, which targets Src/tubulin. Other benzamides with different substitution patterns would be expected to have different profiles. |
| Quantified Difference | Analog's IC50: 0.97 μM (HCT116) and 2.84 μM (HL60). Kinase profile shifted from Src/tubulin to SFK members (Yes, Hck, Fyn, Lck, Lyn). |
| Conditions | In vitro antiproliferative assay against HCT116 and HL60 cancer cell lines. Kinase profiling was performed against a panel of kinases. |
Why This Matters
This class-level evidence supports the rationale for procuring 5-Amino-2-morpholin-4-yl-benzamide as a strategic building block for exploring kinase selectivity, rather than a generic benzamide that may not offer the same tunable kinome profile.
- [1] Elkamhawy, A., et al. (2024). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. Chemical Biology & Drug Design, 103(1), e14379. doi: 10.1111/cbdd.14379 View Source
